molecular formula C28H24ClN3O4S B14996431 Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B14996431
M. Wt: 534.0 g/mol
InChI Key: GLVGUFIBPFWURL-UHFFFAOYSA-N
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Description

ETHYL 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution: This step involves the reaction of a nucleophile with an electrophile to form a new bond.

    Cyclization: This step forms the dihydropyridine ring structure.

    Functional group modifications: These steps introduce the cyano, furan, and phenyl groups into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Modulating signaling pathways: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

    Interacting with receptors: Altering receptor function and downstream signaling.

Comparison with Similar Compounds

ETHYL 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

    Nicardipine: A dihydropyridine derivative used for its vasodilatory effects.

These compounds share structural similarities but differ in their specific functional groups and pharmacological properties, highlighting the uniqueness of ETHYL 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE.

Properties

Molecular Formula

C28H24ClN3O4S

Molecular Weight

534.0 g/mol

IUPAC Name

ethyl 6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C28H24ClN3O4S/c1-3-35-28(34)25-24(22-10-7-13-36-22)20(15-30)27(32-26(25)18-8-5-4-6-9-18)37-16-23(33)31-19-12-11-17(2)21(29)14-19/h4-14,24,32H,3,16H2,1-2H3,(H,31,33)

InChI Key

GLVGUFIBPFWURL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4

Origin of Product

United States

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